3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a phenylpropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the formation of the sulfamoyl intermediate by reacting 3-phenylpropylamine with a suitable sulfonyl chloride under basic conditions.
Coupling with Benzamide: The sulfamoyl intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide.
Reduction: Formation of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide, a benzamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that suggests various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
- IUPAC Name : 3-methoxy-N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 376.47 g/mol
- CAS Number : 899967-29-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to various receptors, potentially altering signaling pathways associated with cell growth and survival.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The above results indicate that this compound exhibits significant antiproliferative activity, particularly against breast cancer cells (MCF-7).
Antioxidant Activity
In addition to its antiproliferative properties, this compound has demonstrated antioxidant activity. Compounds similar to it have shown improved antioxidative effects compared to standard antioxidants like BHT, indicating a potential role in mitigating oxidative stress in cells .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Notably, derivatives have shown selective activity against Gram-positive bacteria, including Enterococcus faecalis (MIC = 8 µM) .
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A study conducted on various methoxy-substituted benzamides indicated that compounds with similar structures exhibit low micromolar concentrations for effective inhibition of cancer cell lines, emphasizing the importance of structural modifications for enhanced biological activity . -
Mechanistic Insights :
Research focusing on dual inhibitors targeting PI3K and HDAC revealed that benzamide derivatives like this compound could promote apoptosis in cancer cells through their inhibitory effects on these pathways .
Properties
IUPAC Name |
3-methoxy-N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-18-11-5-10-17(15-18)19(22)20-13-14-26(23,24)21-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,15,21H,6,9,12-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCCAQPXJLADDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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